N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide
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Overview
Description
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two 3-methyl-4-nitrophenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 3-methyl-4-nitroaniline with benzene-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products
Reduction: The major product is N1,N~4~-Bis(3-methyl-4-aminophenyl)benzene-1,4-dicarboxamide.
Substitution: Depending on the substituent introduced, products such as N1,N~4~-Bis(3-methyl-4-bromophenyl)benzene-1,4-dicarboxamide can be obtained.
Scientific Research Applications
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Bis(3-methylphenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Bis(3-methyl-4-chlorophenyl)benzene-1,4-dicarboxamide
Uniqueness
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide is unique due to the presence of both methyl and nitro groups on the aromatic rings. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The presence of nitro groups also enhances its potential for redox reactions, making it a valuable compound for various applications.
Properties
CAS No. |
65916-72-5 |
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Molecular Formula |
C22H18N4O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-N,4-N-bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-11-17(7-9-19(13)25(29)30)23-21(27)15-3-5-16(6-4-15)22(28)24-18-8-10-20(26(31)32)14(2)12-18/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
CTBAXUBZUIDKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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